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Compound of Interest

Compound Name: 3-Fluoro-5-iodoaniline

Cat. No.: B1302147

A detailed examination of the crystal structures of 3-fluoro-N-[2-
(trifluoromethyl)phenyllbenzamide and 3-iodo-N-[2-(trifluoromethyl)phenyllbenzamide provides
valuable insights into the subtle yet significant influence of halogen substitution on molecular
conformation and intermolecular interactions. This guide offers a comparative analysis of their
crystallographic data, intended for researchers, scientists, and drug development professionals
engaged in the study of halogenated organic molecules.

The strategic incorporation of halogen atoms, particularly fluorine and iodine, is a cornerstone
of modern drug design, influencing key physicochemical properties such as lipophilicity,
metabolic stability, and binding affinity. Understanding the precise three-dimensional
arrangement of these molecules in the solid state is paramount for rational drug design and
development. While the crystal structure of 3-fluoro-5-iodoaniline derivatives is of
considerable interest, publicly available data is scarce. However, a comprehensive analysis of
the closely related structures of 3-fluoro-N-[2-(trifluoromethyl)phenyllbenzamide (Compound 1)
and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound II) offers a robust framework for
understanding the structural implications of fluorine and iodine substitution.[1][2]

Comparative Crystallographic Data

The crystallographic data for compounds | and Il reveals significant differences in their solid-
state packing and molecular conformation, primarily driven by the distinct nature of the halogen
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substituent at the 3-position of the benzamide ring.[2] Both compounds crystallize in the

monoclinic space group P21/c.[1]

3-fluoro-N-[2- 3-iodo-N-[2-
Parameter (trifluoromethyl)phenyl]be (trifluoromethyl)phenyl]be
nzamide (1) nzamide (Il)
Chemical Formula C14HoFsNO C14H9oF3INO
Formula Weight 283.22 375.11
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c
a (A) 8.0258 (2) 8.3536 (4)
b (A) 39.7598 (12) 7.8991 (4)
c (A 7.9941 (3) 19.3409 (9)
B(°) 115.158 (3) 97.432 (4)
Volume (A3) 2305.00 (13) 1266.34 (11)
Z 8 4

Table 1: Crystal data and
structure refinement for
Compounds | and I1.[1]

A notable distinction is that the asymmetric unit of Compound | contains two independent

molecules (A and B), whereas Compound Il has one.[2] This difference in packing is reflected

in the dihedral angles between the two benzene rings. In Compound I, these angles are 43.94

(8)° for molecule A and 55.66 (7)° for molecule B.[2] In contrast, Compound Il exhibits a much

smaller dihedral angle of 12.5 (2)°.[2] This near co-planarity in the iodo-derivative is a

significant conformational distinction.

Key Intermolecular Interactions
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The supramolecular assembly of these structures is governed by a combination of hydrogen
bonding and halogen-specific interactions.

In both compounds, molecules are linked into chains by N—H---O hydrogen bonds.[2]
However, the subsequent packing of these chains differs significantly. In the crystal of
Compound I, these chains are linked by C—H:---O hydrogen bonds, forming layers.[2] In
contrast, the chains in Compound Il are linked via short I---1 halogen bonds (3.7797 (5) A),
forming ribbons.[2] This highlights the role of the larger, more polarizable iodine atom in
directing the crystal packing through halogen bonding, an interaction not observed with the

smaller, more electronegative fluorine atom.
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Intermolecular Interactions Comparison

Compound I (3-Fluoro) Compound Il (3-lodo)

N-H...O Hydrogen Bonds N-H...O Hydrogen Bonds

Forms Chains Forms Chains

C-H...O Hydrogen Bonds I...I Halogen Bonds

Forms Layers Forms Ribbons

Synthesis X-ray Crystallography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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